Aranochlor A

Description

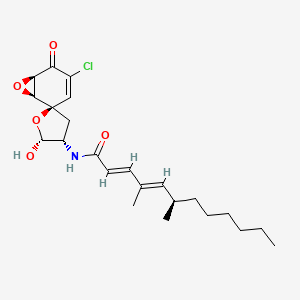

Aranochlor A is a halogenated secondary metabolite isolated from the fungal strain Pseudoarachniotus roseus. It was first reported in 1998 by Mukhopadhyay et al. alongside its analog, Aranochlor B . Structurally, this compound (C₂₃H₃₃ClNO₆) features a monoepoxy chlorinated bicyclic core derived from a polyketide-fatty acid hybrid pathway. Its unique architecture includes a spiro[4.5]decane ring system with a chlorine atom positioned at the α-carbon of a ketone group, a hallmark of fungal halogenation .

This compound exhibits moderate antifungal activity, particularly against Candida albicans, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL . Its biosynthesis involves a halogenase enzyme hypothesized to catalyze regioselective chlorination at the α-position of the ketone, a reactive site influenced by keto-enol tautomerism .

Properties

Molecular Formula |

C23H32ClNO5 |

|---|---|

Molecular Weight |

438 g/mol |

IUPAC Name |

(2E,4E,6R)-N-[(1S,2R,2'R,3'S,6R)-4-chloro-2'-hydroxy-5-oxospiro[7-oxabicyclo[4.1.0]hept-3-ene-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide |

InChI |

InChI=1S/C23H32ClNO5/c1-4-5-6-7-8-14(2)11-15(3)9-10-18(26)25-17-13-23(30-22(17)28)12-16(24)19(27)20-21(23)29-20/h9-12,14,17,20-22,28H,4-8,13H2,1-3H3,(H,25,26)/b10-9+,15-11+/t14-,17+,20+,21+,22-,23+/m1/s1 |

InChI Key |

JXZMSDXQKQMWKD-IDAJJKNKSA-N |

Isomeric SMILES |

CCCCCC[C@@H](C)/C=C(\C)/C=C/C(=O)N[C@H]1C[C@]2(C=C(C(=O)[C@H]3[C@@H]2O3)Cl)O[C@H]1O |

Canonical SMILES |

CCCCCCC(C)C=C(C)C=CC(=O)NC1CC2(C=C(C(=O)C3C2O3)Cl)OC1O |

Synonyms |

aranochlor A |

Origin of Product |

United States |

Comparison with Similar Compounds

Aranochlor A belongs to a family of nitrogen-containing polyketide derivatives produced by Pseudoarachniotus roseus. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Key Observations :

- Halogenation Patterns: this compound and Dankastatin A share α-position chlorination, but Dankastatin A features an additional β-chlorine, enhancing electrophilic reactivity .

- Epoxide vs. Reduced Systems: Unlike Aranorosin (bis-epoxide), this compound retains a single epoxide, while Aranorosinol A is a reduced derivative with a hydroxyl group .

- Biological Implications: The α-chlorine in this compound contributes to its antifungal activity by increasing electrophilicity, enabling covalent interactions with microbial enzymes .

Q & A

Q. What are the primary natural sources and structural characteristics of Aranochlor A?

this compound is a halogenated metabolite isolated from the fungus Pseudoarachniotus roseus. Its structure includes a unique chlorinated bicyclic framework, elucidated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Key structural features include a β-lactam moiety and a rare dichloro-substituted aromatic ring, which contribute to its bioactivity. Researchers should prioritize taxonomic verification of fungal strains and comparative spectral analysis with known halogenated compounds to confirm structural assignments.

Q. What experimental methodologies are employed in the isolation and purification of this compound?

The original isolation protocol (Mukhopadhyay et al., 1998) used submerged fermentation of Pseudoarachniotus roseus, followed by solvent extraction (ethyl acetate), silica gel chromatography, and reverse-phase HPLC for purification . Critical steps include bioactivity-guided fractionation using antimicrobial assays and TLC monitoring. Researchers should optimize fermentation conditions (e.g., pH, temperature) and employ hyphenated techniques like LC-MS for real-time metabolite tracking.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity data (e.g., varying MIC values against Staphylococcus aureus) may arise from differences in fungal strain virulence, cultivation conditions, or assay protocols. To address this:

Q. What advanced spectroscopic techniques are critical for elucidating the halogenated structure of this compound?

Beyond standard 1D/2D NMR, researchers should use:

- Halogen-Specific Detection : X-ray crystallography or XANES spectroscopy to confirm chlorine positioning .

- Isotopic Labeling : Cultivate fungi in chloride-enriched media to track halogen incorporation via isotopic patterns in MS .

- Computational Modeling : DFT calculations to predict NMR chemical shifts and validate stereochemistry .

Q. What experimental strategies can elucidate the biosynthetic pathway of this compound in Pseudoarachniotus roseus?

- Gene Cluster Analysis : Use genome mining tools (e.g., antiSMASH) to identify halogenase and polyketide synthase genes .

- Precursor Feeding Studies : Introduce isotopically labeled precursors (e.g., ¹³C-acetate) to trace metabolic flux .

- CRISPR-Cas9 Knockouts : Target putative biosynthetic genes to confirm their role in production .

Q. How can researchers design experiments to assess the ecological role of this compound in fungal defense mechanisms?

- Co-Culture Assays : Test this compound’s inhibitory effects against competing microbes in dual-culture setups .

- Environmental Stressors : Induce production via oxidative stress (H₂O₂) or nutrient limitation to study regulation .

- Transcriptomics : Compare gene expression profiles under stress vs. control conditions to identify biosynthetic triggers .

Methodological Frameworks

What criteria (e.g., FINER) should guide the formulation of research questions on this compound’s therapeutic potential?

Apply the FINER framework :

- Feasible : Ensure access to fungal strains and analytical infrastructure.

- Novel : Investigate understudied aspects (e.g., synergy with β-lactam antibiotics).

- Ethical : Adhere to biosafety protocols for handling bioactive compounds.

- Relevant : Align with antimicrobial resistance (AMR) research priorities .

Q. How can the PICO framework structure comparative studies of this compound and synthetic analogs?

- Population : Bacterial pathogens (e.g., MRSA).

- Intervention : this compound vs. synthetic derivatives.

- Comparison : Commercial antibiotics (e.g., vancomycin).

- Outcome : MIC values, cytotoxicity (IC₅₀ in mammalian cells).

- Time : 24-hour growth inhibition assays .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.